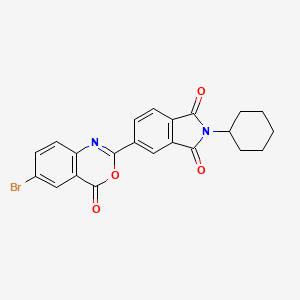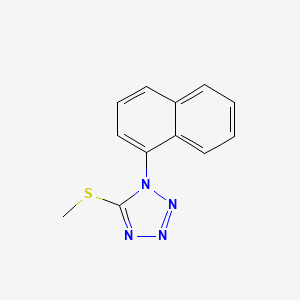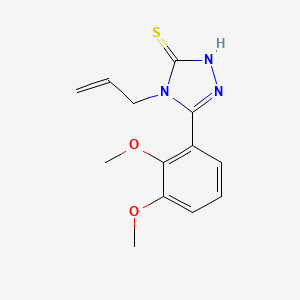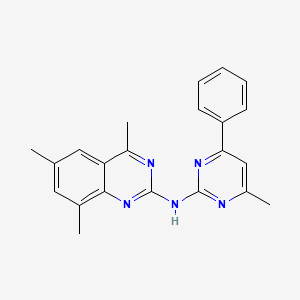
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, also known as BRD4 inhibitor, is a small molecule compound that has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor involves the binding of the compound to the bromodomain of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, which prevents the interaction of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione with acetylated histones and other transcriptional co-regulators, resulting in the inhibition of gene transcription. 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to selectively target the bromodomain of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, with minimal effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects:
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune responses. The compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models, and has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor has several advantages for lab experiments, including its high potency, selectivity, and specificity for 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, as well as its ability to modulate gene expression. However, the compound also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics. Additionally, the compound may have off-target effects on other bromodomain-containing proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development and application of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor, including the optimization of the synthesis method to improve the yield, purity, and stability of the compound, the evaluation of the compound's pharmacokinetics and toxicity in animal models, and the identification of potential biomarkers for patient selection and monitoring. Additionally, the compound may have potential applications in other diseases, such as neurodegenerative disorders and viral infections, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of bromodomain-containing protein 4 (5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione), a transcriptional co-regulator that plays a critical role in the regulation of gene expression. By inhibiting the activity of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione inhibitor can modulate the expression of various genes involved in cell proliferation, differentiation, and survival, leading to the suppression of tumor growth and inflammation.
Eigenschaften
IUPAC Name |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-cyclohexylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c23-13-7-9-18-17(11-13)22(28)29-19(24-18)12-6-8-15-16(10-12)21(27)25(20(15)26)14-4-2-1-3-5-14/h6-11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJSEUTURGSXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3502970.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B3502971.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-pyridin-3-ylbenzamide](/img/structure/B3502980.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-N'-phenylthiourea](/img/structure/B3502986.png)
![N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-N'-phenylthiourea](/img/structure/B3502989.png)
![3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3502993.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-methylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B3502997.png)
![2-chloro-4-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B3503005.png)

![4-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3503033.png)
![5-{[2-oxo-2-(2,2,4,6,8-pentamethyl-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B3503038.png)
